molecular formula C15H19N3O2 B2785618 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034439-85-3

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

货号 B2785618
CAS 编号: 2034439-85-3
分子量: 273.336
InChI 键: OKQGNYIFPWAJSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

作用机制

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in the activation of B cells and other immune cells. By inhibiting BTK, this compound can block the activation of these cells and prevent the production of inflammatory cytokines. This mechanism of action makes this compound a promising candidate for the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound can inhibit the activation of B cells and other immune cells, as well as reduce the production of inflammatory cytokines. In vivo studies have also shown that this compound can inhibit tumor growth and improve survival in animal models of cancer.

实验室实验的优点和局限性

One of the main advantages of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is its selectivity for the BTK enzyme, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea as a potential treatment for cancer and autoimmune diseases. One direction is to further optimize the pharmacokinetic properties of this compound to improve its efficacy and reduce the frequency of dosing. Another direction is to investigate the potential combination of this compound with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. Its selectivity for the BTK enzyme and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to evaluate its safety and efficacy in clinical trials.

合成方法

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of tert-butyl isocyanate, 2-(furan-2-yl)pyridine-4-carbaldehyde, and 2-aminomethylpyridine in the presence of a catalyst. The resulting product is then purified using chromatography to obtain this compound as a white solid.

科学研究应用

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and immune cells, suggesting that it may be a potential treatment for various types of cancer and autoimmune diseases. In vivo studies have also shown that this compound can inhibit tumor growth and improve survival in animal models of cancer.

属性

IUPAC Name

1-tert-butyl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)18-14(19)17-10-11-6-7-16-12(9-11)13-5-4-8-20-13/h4-9H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQGNYIFPWAJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。